molecular formula C8H8ClN3S B13085855 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine

4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine

Cat. No.: B13085855
M. Wt: 213.69 g/mol
InChI Key: VSJCYSAVNWDXJV-UHFFFAOYSA-N
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Description

4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine is a heterocyclic compound with a molecular formula of C8H8ClN3S and a molecular weight of 213.69 g/mol . This compound is part of the isothiazolo[5,4-D]pyrimidine family, known for its diverse applications in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine typically involves the reaction of 4-amino-5-chloro-2-isopropylthiazole with a suitable pyrimidine derivative under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine stands out due to its unique isothiazolo[5,4-D]pyrimidine scaffold, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in medicinal chemistry and biological research make it a valuable compound in scientific studies .

Biological Activity

4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article provides a comprehensive overview of the biological activity associated with this compound, highlighting its mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a unique isothiazolo-pyrimidine scaffold which is known for its pharmacological versatility. The presence of the chloro and isopropyl groups contributes to its biological properties by influencing solubility and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes its activity compared to other known compounds:

Compound Cell Line IC50 (μM) Mechanism of Action
This compoundMCF-7 (Breast)0.94CDK2 inhibition
HCT-116 (Colon)1.73Induction of apoptosis
HepG2 (Liver)2.72Cell cycle arrest
SorafenibMCF-7144Multi-kinase inhibitor
HCT-116176Multi-kinase inhibitor

The compound shows lower IC50 values than Sorafenib, indicating higher potency against MCF-7 and HCT-116 cell lines. The mechanism primarily involves inhibition of cyclin-dependent kinases (CDKs), crucial for cell cycle regulation.

The biological activity of this compound is largely attributed to its ability to inhibit CDK2/cyclin A2 complexes. This inhibition disrupts cell cycle progression, leading to apoptosis in cancer cells. Molecular docking studies have confirmed that the compound fits well into the active site of CDK2, establishing essential hydrogen bonds that facilitate this interaction.

Study on Antiproliferative Effects

In a recent study published in Bioorganic & Medicinal Chemistry Letters, a series of pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antiproliferative activities. Among these, this compound was highlighted for its effective growth inhibition across multiple cancer cell lines (MCF-7, HCT-116, HepG2) with IC50 values ranging from 0.94 μM to 2.72 μM . The study emphasized the scaffold's potential as a bioisostere of purine rings, contributing to its anticancer properties.

Pharmacokinetics and Toxicology

Pharmacokinetic studies indicate that compounds within this class exhibit favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. For instance, the compound's lipophilicity aids in cellular uptake while maintaining low toxicity levels in normal cell lines compared to cancerous ones .

Properties

Molecular Formula

C8H8ClN3S

Molecular Weight

213.69 g/mol

IUPAC Name

4-chloro-3-propan-2-yl-[1,2]thiazolo[5,4-d]pyrimidine

InChI

InChI=1S/C8H8ClN3S/c1-4(2)6-5-7(9)10-3-11-8(5)13-12-6/h3-4H,1-2H3

InChI Key

VSJCYSAVNWDXJV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NSC2=C1C(=NC=N2)Cl

Origin of Product

United States

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